molecular formula C24H24N2O5S B15029488 benzyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15029488
M. Wt: 452.5 g/mol
InChI Key: JLCDRNZUJKBOCH-UHFFFAOYSA-N
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Description

Benzyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Its structure includes a 3,4-dimethoxyphenyl group at position 6, a methyl group at position 8, and a benzyl ester at position 5. The methyl group at position 8 contributes steric effects, while the benzyl ester at position 7 may modulate lipophilicity and metabolic stability.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

benzyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H24N2O5S/c1-15-21(23(28)31-14-16-7-5-4-6-8-16)22(26-20(27)11-12-32-24(26)25-15)17-9-10-18(29-2)19(13-17)30-3/h4-10,13,22H,11-12,14H2,1-3H3

InChI Key

JLCDRNZUJKBOCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OC)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors, such as thiourea and a β-keto ester, under acidic or basic conditions to form the pyrimido[2,1-b][1,3]thiazine core.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Benzylation: The benzyl group is introduced via a benzylation reaction, typically using benzyl bromide in the presence of a base such as potassium carbonate.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of benzyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of pyrimido-thiazine/oxazine derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Functional Groups Reactivity/Applications
Target Compound : Benzyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 6: 3,4-dimethoxyphenyl; 8: methyl; 7: benzyl ester Methoxy, benzyl ester, methyl Potential bioactivity inferred from structural analogs; benzyl ester may enhance stability
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile () 8: methylthio; 7: cyano; 6: 4-chlorophenyl Methylthio (leaving group), cyano, chloro Methylthio group enables nucleophilic substitution; cyano group participates in cyclization
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () 6: 3-ethoxy-4-propoxyphenyl; 7: ethyl ester Ethoxy, propoxy, ethyl ester Increased alkoxy chain length enhances lipophilicity; ethyl ester improves solubility
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Core: imidazo-pyridine; 7: 4-nitrophenyl; 8: cyano; 5,6: diethyl ester Nitro, cyano, ester Nitro group introduces electron-withdrawing effects; cyano enables further functionalization

Physical and Spectroscopic Properties

  • Melting Points : The diethyl imidazo-pyridine derivative () melts at 243–245°C, while pyrimido-thiazine analogs typically exhibit lower melting points due to reduced crystallinity from bulky substituents (e.g., benzyl or alkoxy groups) .
  • Spectroscopy: IR and NMR data for analogs (e.g., ) confirm carbonyl (1700–1750 cm⁻¹), cyano (2200 cm⁻¹), and aromatic proton signals (δ 6.5–8.0 ppm). The target compound’s 3,4-dimethoxyphenyl group would show distinct δ 3.7–3.9 ppm (OCH₃) and aromatic proton splitting .

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